molecular formula C9H6O3S B2797316 6-Hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 1432040-88-4

6-Hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2797316
CAS No.: 1432040-88-4
M. Wt: 194.2
InChI Key: KWLDGGAFDRUFPZ-UHFFFAOYSA-N
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Description

6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a hydroxy group at the 6-position and a carboxylic acid moiety at the 2-position. The hydroxy group confers polarity and hydrogen-bonding capacity, which may enhance solubility and influence biological interactions compared to non-polar substituents like methyl or halogen groups .

Properties

IUPAC Name

6-hydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLDGGAFDRUFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques, optimized for yield and purity. These methods would include careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzo[b]thiophene-2-carboxylic acid derivatives, while reduction of the carboxylic acid group can produce corresponding alcohols .

Scientific Research Applications

Medicinal Chemistry

6-Hydroxybenzo[b]thiophene-2-carboxylic acid has been studied for its antimicrobial properties , particularly against Mycobacterium tuberculosis. Research indicates that derivatives of this compound exhibit potent activity against both drug-sensitive and multidrug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties , attributed to its ability to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Studies indicate its ability to interfere with the NF-kB signaling pathway, which is crucial in inflammation regulation.

Anticancer Properties

In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. It also inhibits cell proliferation and migration, which are critical processes in cancer metastasis.

Case Studies

  • Antitubercular Activity Study :
    • A series of benzo[b]thiophene derivatives were synthesized and tested against Mycobacterium tuberculosis. The study concluded that certain derivatives exhibited superior activity compared to traditional treatments like rifampicin .
  • Antioxidant Efficacy Assessment :
    • In vitro assays demonstrated the ability of this compound to reduce oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent for oxidative damage-related conditions.

Mechanism of Action

The mechanism by which 6-Hydroxybenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-hydroxybenzo[b]thiophene-2-carboxylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound* C₉H₆O₃S 194.20 (calc.) -OH (6), -COOH (2) High polarity, H-bond donor/acceptor
6-Methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₂S 192.23 -CH₃ (6), -COOH (2) Lipophilic; used in NK2 receptor antagonists
6-Methoxybenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₃S 208.23 -OCH₃ (6), -COOH (2) Moderate polarity; methoxy enhances stability
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid C₉H₄Cl₂O₂S 259.10 -Cl (3,6), -COOH (2) Electron-withdrawing groups; antitumor activity
7-Chlorobenzo[b]thiophene-2-carboxylic acid C₉H₅ClO₂S 212.65 -Cl (7), -COOH (2) Key intermediate in drug synthesis (e.g., encenicline)

*Calculated properties for 6-hydroxy derivative based on analogs.

Key Observations:
  • This contrasts with chloro-substituted derivatives, where electron-withdrawing groups reduce polarity but enhance metabolic stability .
  • Steric Effects : Methyl and methoxy groups introduce steric bulk at the 6-position, which may hinder binding in certain biological targets. The smaller hydroxy group minimizes steric interference while enabling hydrogen bonding .
6-Methylbenzo[b]thiophene-2-carboxylic Acid:
  • Acts as a potent neurokinin-2 (NK2) receptor antagonist (IC₅₀ < 1 nM) with in vivo efficacy in pain models .
  • The methyl group enhances lipophilicity, favoring blood-brain barrier penetration.
3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid:
  • Inhibits BCKDK (branched-chain ketoacid dehydrogenase kinase), showing antitumor effects in xenograft models .
  • Chlorine atoms enhance binding to hydrophobic enzyme pockets.
This compound (Predicted):
  • Potential applications in hypoxia-inducible factor (HIF) inhibition, similar to thiophene-2-carbonyl amino acid derivatives .
  • The hydroxy group may facilitate interactions with polar residues in enzyme active sites, contrasting with chloro/methyl analogs.

Comparative Pharmacokinetics

  • Methoxy vs. Hydroxy : Methoxy groups generally improve metabolic stability by resisting oxidation, whereas hydroxy groups may undergo glucuronidation, reducing bioavailability .
  • Chloro vs. Hydroxy : Chlorine substituents increase molecular weight and lipophilicity, prolonging half-life but risking off-target toxicity .

Biological Activity

6-Hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the family of benzo[b]thiophenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H6O3S. The presence of a hydroxyl group and a carboxylic acid group in its structure contributes to its solubility and reactivity, influencing its biological interactions.

Antioxidant Activity

Research indicates that compounds with a benzo[b]thiophene structure exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals, which can lead to cellular damage and contribute to various diseases. The antioxidant activity of this compound has been demonstrated in vitro, suggesting potential applications in preventing oxidative stress-related conditions.

Anti-inflammatory Effects

Studies have shown that derivatives of benzo[b]thiophenes can inhibit inflammatory pathways. Specifically, this compound has been evaluated for its ability to modulate the production of pro-inflammatory cytokines. It appears to exert an inhibitory effect on the NF-kB signaling pathway, which plays a critical role in inflammation.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has shown promise in inhibiting cell proliferation and migration, which are key processes in cancer metastasis.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, such as COX and LOX.
  • Modulation of Gene Expression : It influences the expression of genes associated with oxidative stress and inflammation.
  • Cell Signaling Pathway Interference : The compound interacts with key signaling pathways like NF-kB and MAPK, altering cellular responses to stress and inflammation.

Research Findings and Case Studies

StudyFindings
Jin et al. (2015)Demonstrated the antioxidant activity of benzo[b]thiophene derivatives, highlighting their potential in reducing oxidative stress .
Seidel et al. (2016)Reported that hydroxybenzoic acid derivatives exhibit HDAC inhibition, leading to reduced cancer cell viability .
Ma et al. (2017)Found that certain benzo[b]thiophene derivatives induce apoptosis in prostate cancer cells through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Hydroxybenzo[b]thiophene-2-carboxylic acid, and how can purity be ensured?

  • Methodology :

  • Cyclization with thioglycolates : React benzoquinone derivatives with methyl thioglycolate in DMF using K₂CO₃ as a base at 90°C, followed by acidification (pH ~5) to precipitate the product .
  • Oxidation of thiophene precursors : Use hydrogen peroxide under controlled pH to oxidize thiophene intermediates while preserving the hydroxyl group .
    • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural analysis :

  • X-ray diffraction (XRD) : Resolves planar thiophene rings and hydrogen-bonded dimer formations (e.g., O–H···O interactions at 2.65 Å) .
  • NMR/IR spectroscopy : Confirm hydroxyl (δ ~10.5 ppm in ¹H NMR; 3200–3500 cm⁻¹ in IR) and carboxylic acid (δ ~170 ppm in ¹³C NMR; 1680 cm⁻¹ in IR) functionalities .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves (tested for thioglycolate resistance) and fume hoods to avoid inhalation .
  • Storage : Keep in amber glass vials at 4°C under inert gas (argon) to prevent oxidation. Avoid contact with strong acids/bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Key variables :

  • Temperature : Maintain 90°C to balance reaction rate and side-product formation .
  • Solvent : DMF enhances solubility of intermediates but requires post-reaction removal via vacuum distillation .
  • Catalysts : Test transition-metal catalysts (e.g., Pd/C) for regioselective cyclization .
    • By-product mitigation : Use HPLC to monitor intermediates and adjust stoichiometry of methyl thioglycolate (1.5–2.0 eq.) .

Q. What mechanistic role does the 6-hydroxy group play in electrophilic substitution reactions?

  • Reactivity profile :

  • The hydroxyl group acts as an electron-donating substituent, directing electrophiles (e.g., bromine) to the 4-position of the thiophene ring .
  • Comparative studies with 6-chloro analogs show reduced reactivity in Friedel-Crafts alkylation due to steric hindrance .

Q. Which in vitro models are suitable for evaluating the biological activity of this compound derivatives?

  • Anti-inflammatory assays :

  • COX-2 inhibition : Use RAW 264.7 macrophage cells stimulated with LPS; measure prostaglandin E₂ (PGE₂) via ELISA .
  • Cytokine profiling : Assess TNF-α and IL-6 suppression in human PBMCs .
    • Dosage : Test derivatives at 10–100 µM concentrations, with indomethacin as a positive control .

Key Considerations

  • Safety : Follow SDS guidelines for PPE (gloves, goggles) and spill management (neutralize with bicarbonate) .
  • Environmental : Avoid aqueous disposal; incinerate via licensed facilities to prevent sulfur oxide emissions .

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